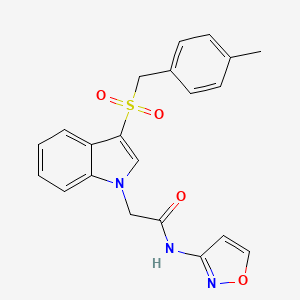
N-(isoxazol-3-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(isoxazol-3-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(isoxazol-3-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features an isoxazole ring and an indole moiety linked through an acetamide group. The sulfonyl group attached to a 4-methylbenzyl substituent enhances its chemical properties, making it a subject of various biological studies. The synthesis typically involves multiple reactions, including the formation of the isoxazole and subsequent coupling with the indole derivative.
Biological Activity
Research indicates that compounds containing both isoxazole and indole structures exhibit significant biological activities, including:
- Anticancer Properties : Studies have shown that similar isoxazole derivatives can induce cytotoxic effects in human cancer cell lines. For instance, certain isoxazoles have demonstrated IC50 values ranging from 86 to 755 μM against HL-60 leukemia cells, suggesting potential for further development as anticancer agents .
- Antiviral Activity : Isoxazole derivatives have been evaluated for their antiviral properties against various viruses. Compounds similar to this compound have shown activity against tick-borne encephalitis virus (TBEV) and West Nile virus (WNV), with effective concentrations (EC50) reported in low micromolar ranges .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Research into related compounds suggests that modifications to the isoxazole or indole rings can significantly alter their potency and selectivity against biological targets.
For example, substituents on the phenyl ring or variations in the sulfonyl group can enhance or diminish biological activity. A systematic SAR study indicated that specific substitutions could lead to increased potency as EPAC antagonists, which are involved in various physiological processes .
Case Studies
- Cytotoxicity Study : A study on isoxazole derivatives showed that compound (3) significantly decreased Bcl-2 expression while increasing p21^WAF-1 levels, indicating a mechanism involving apoptosis promotion and cell cycle arrest .
- Antiviral Efficacy : Another investigation revealed that certain sulfonylated isoxazolines exhibited potent antiviral activity against flaviviruses, highlighting the therapeutic potential of this class of compounds .
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-15-6-8-16(9-7-15)14-29(26,27)19-12-24(18-5-3-2-4-17(18)19)13-21(25)22-20-10-11-28-23-20/h2-12H,13-14H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYAPLNSAFRFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














